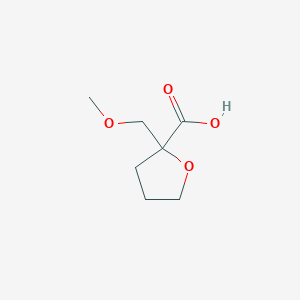

2-(Methoxymethyl)oxolane-2-carboxylic acid

Description

Contextualizing Oxolane-2-carboxylic Acid Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to organic chemistry and pharmacology. Among these, oxolane-2-carboxylic acid and its derivatives are a significant subclass. The oxolane ring is a saturated five-membered heterocycle containing one oxygen atom. matrix-fine-chemicals.comwikipedia.org

These derivatives serve as versatile intermediates in organic synthesis. chemimpex.com The carboxylic acid functional group provides a reactive site for a variety of chemical transformations, including esterification, amidation, and reduction. The cyclic ether portion of the molecule imparts specific conformational constraints and polarity that can be crucial for biological activity or for directing the stereochemical outcome of subsequent reactions. The synthesis of these derivatives often begins from readily available precursors like furoic acid, which can be hydrogenated to yield the saturated oxolane ring structure. wikipedia.orgd-nb.info The development of enantioselective synthesis methods for chiral oxolane-2-carboxylic acids has been an area of active research, as the stereochemistry of these building blocks is often critical for their application in pharmaceuticals. researchgate.netgoogle.com

Significance of 2-(Methoxymethyl)oxolane-2-carboxylic Acid as a Synthetic Target and Intermediate

The specific compound, this compound, holds particular importance as a synthetic intermediate, most notably in the production of antiviral pharmaceuticals. Its structure represents a key fragment required for the assembly of more complex active pharmaceutical ingredients.

The primary significance of this compound lies in its role as a precursor in the synthesis of nucleoside analogues. These analogues are designed to mimic natural nucleosides and interfere with viral replication. The oxolane moiety of this compound serves as a substitute for the ribose or deoxyribose sugar ring found in natural nucleosides. The methoxymethyl and carboxylic acid groups at the C2-position are crucial for the subsequent chemical modifications needed to build the final drug molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)oxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-5-7(6(8)9)3-2-4-11-7/h2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQUMVNVQOBYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1832579-71-1 | |

| Record name | 2-(methoxymethyl)oxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methoxymethyl Oxolane 2 Carboxylic Acid

Strategic Approaches to the Oxolane Ring System Synthesis

The construction of the 2,2-disubstituted oxolane (tetrahydrofuran) core is a pivotal step in the synthesis of 2-(Methoxymethyl)oxolane-2-carboxylic acid. This requires methodologies that can efficiently form the five-membered ether ring while setting the stage for the introduction of the required functional groups.

Cyclization Reactions in Oxolane Core Formation

Intramolecular cyclization reactions are a cornerstone for the formation of the oxolane ring. A common strategy involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group. For the synthesis of 2,2-disubstituted tetrahydrofurans, this typically involves a 5-exo-tet cyclization pathway.

One powerful approach is the palladium-catalyzed oxidative cyclization of alkenols. While this method is effective for creating cyclic ethers, achieving high diastereoselectivity in the formation of 1,1,4-trisubstituted tetrahydrofurans can be challenging due to the similar energies of competing transition states. acs.org However, the introduction of a hydrogen-bond acceptor in the substrate, coupled with a PdCl2/1,4-benzoquinone catalyst system, has been shown to enhance both reactivity and diastereoselectivity. acs.org Another innovative method involves a copper-catalyzed hydroxycyclopropanol ring-opening cyclization, which allows for the synthesis of di- or tri-substituted tetrahydrofurans by cleaving a strained C-C bond and forming a new Csp3-O bond. rsc.orgrsc.org

Radical cyclizations also offer a versatile route to the oxolane core. These reactions can be initiated from various functional groups and often proceed with high levels of regio- and stereocontrol.

| Cyclization Strategy | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Oxidative Cyclization | PdCl2/1,4-Benzoquinone | Enhanced diastereoselectivity through intramolecular hydrogen bonding. acs.org |

| Copper-Catalyzed Ring-Opening Cyclization | Copper Catalyst | Utilizes ring strain of hydroxycyclopropanols to form tetrahydrofurans. rsc.orgrsc.org |

| Intramolecular SN2 Cyclization | Base | Classic and reliable method involving a hydroxyl nucleophile and a leaving group. nih.gov |

Functional Group Interconversions for Carboxylic Acid Moiety

Once the oxolane ring with a suitable precursor at the C2 position is formed, functional group interconversions are employed to install the carboxylic acid moiety. For instance, a hydroxymethyl group can be oxidized to a carboxylic acid using standard oxidizing agents such as Jones reagent (CrO3/H2SO4), potassium permanganate (B83412) (KMnO4), or through a two-step procedure involving an initial oxidation to an aldehyde followed by further oxidation.

Chiral Synthesis and Enantioselective Approaches to this compound

The presence of a quaternary stereocenter at the C2 position of this compound necessitates the use of enantioselective synthetic methods to obtain single enantiomers.

Chemoenzymatic Preparations

Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful tool for accessing chiral building blocks. Lipases are commonly employed for the kinetic resolution of racemic alcohols or esters, which can be precursors to the target molecule. For instance, a racemic ester of a 2-substituted oxolane-2-methanol could be subjected to enantioselective hydrolysis by a lipase, yielding an enantioenriched alcohol and the unreacted ester. These separated enantiomers can then be carried forward to the final product.

The synthesis of chiral epoxides, which can serve as precursors to the oxolane ring, can also be achieved through chemoenzymatic routes. For example, levoglucosenone, a bio-based compound, can be converted to chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates via a lipase-mediated Baeyer-Villiger oxidation. mdpi.com These chiral epoxides can then be elaborated into the target tetrahydrofuran (B95107) structure.

| Enzymatic Method | Enzyme | Substrate Type | Outcome |

| Kinetic Resolution | Lipase | Racemic 2-substituted oxolane-2-methanols or their esters | Enantioenriched alcohol and ester. |

| Baeyer-Villiger Oxidation | Lipase | Cyclic ketones | Chiral lactones as precursors to functionalized oxolanes. mdpi.com |

| Asymmetric Reduction | Dehydrogenase | Prochiral ketones | Chiral alcohols for further transformation. researchgate.net |

Asymmetric Catalysis in Oxolane Formation

Asymmetric catalysis provides a direct route to enantioenriched tetrahydrofurans. One notable strategy is the iridium-catalyzed allylic alkylation, which has been successfully applied to the enantioselective synthesis of acyclic α-quaternary carboxylic acid derivatives. cancer.govnih.govnih.gov This methodology could potentially be adapted to an intramolecular variant, where a suitably substituted allylic alcohol undergoes cyclization and functionalization in the presence of a chiral iridium catalyst to form the 2,2-disubstituted oxolane ring with high enantioselectivity.

Another approach involves the use of chiral Lewis acids or organocatalysts to promote enantioselective cyclization reactions. For example, a chiral phosphine (B1218219) catalyst has been used for the enantioselective preparation of ketones and aldehydes with an α-quaternary stereocenter from simple carboxylic acid or ester starting materials. unc.edu

| Asymmetric Catalysis | Catalyst System | Reaction Type | Enantioselectivity |

| Iridium-Catalyzed Allylic Alkylation | [Ir(cod)Cl]2 / Chiral Ligand | Intramolecular Cyclization/Alkylation | Potentially high ee. cancer.govnih.govnih.gov |

| Organocatalysis | Chiral Phosphine | Acyl Substitution | 90:10 to >99:1 er. unc.edu |

Diastereoselective Control in Side Chain Introduction

When a chiral center already exists in the molecule, for example, in a chiral precursor to the oxolane ring, the introduction of the side chains at the C2 position can be controlled through diastereoselective reactions. This can be achieved by using chiral auxiliaries or by substrate-controlled diastereoselection where the existing stereocenter directs the approach of the incoming reagents.

For instance, the alkylation of an enolate derived from a chiral ester of a 2-carboxymethyloxolane can proceed with high diastereoselectivity. The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary and the reaction conditions. Similarly, radical additions to a chiral oxolane derivative can also exhibit high levels of diastereocontrol. The synthesis of highly functionalized cyclopentanones with excellent diastereoselectivity has been achieved through aza-Michael reactions, where hydrogen bonding directs the stereochemical outcome, a principle that can be applied to related oxolane systems. worktribe.com

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds (disconnections) to identify potential precursors (synthons). nih.gov

Key Disconnections and Synthons

For this compound, several logical disconnections can be proposed to simplify the structure. The primary disconnections involve the C-C bond linking the carboxylic acid to the ring and the C-O bond of the methoxymethyl ether.

A primary disconnection breaks the bond between the oxolane ring at the C2 position and the carboxylic acid group. This suggests a synthetic strategy where a carboxyl group is introduced onto a pre-existing 2-(methoxymethyl)oxolane ring. A second key disconnection targets the ether linkage of the methoxymethyl side chain, breaking it down to a hydroxymethyl group and a methyl group source. A third approach involves disconnecting a C-O bond within the oxolane ring itself, pointing to a linear precursor that can be cyclized.

| Disconnection Type | Bond Cleaved | Generated Synthons (Idealized Ions) | Potential Synthetic Equivalents (Reagents) |

|---|---|---|---|

| C-C Bond Formation | (C2)-COOH | 2-(methoxymethyl)oxolane-2-yl cation/anion + Carboxyl synthon | 2-(methoxymethyl)oxolane + Carbon Dioxide (CO₂) |

| C-O Ether Bond | (C2)-CH₂-O-CH₃ | 2-(hydroxymethyl)oxolane-2-carboxylic acid + Methyl cation synthon | 2-(hydroxymethyl)oxolane-2-carboxylic acid ester + Methylating agent (e.g., dimethyl sulfate) |

| C-O Ring Formation | Ring C-O | 5-hydroxy-2-(methoxymethyl)-2-carboxy-pentan-1-ol synthon | Substituted linear diol precursor |

Sequential Synthesis Strategies for Complex Derivatives

The retrosynthetic analysis provides a roadmap for the forward synthesis, allowing for the strategic construction of more complex derivatives. By modifying the starting materials or introducing additional reaction steps, a variety of functionalized analogs can be produced.

One effective strategy begins with a readily available precursor like 2-furoic acid. wikipedia.org A potential sequence is:

Reduction: The furan (B31954) ring of 2-furoic acid or its ester is hydrogenated to form the corresponding tetrahydrofuran (oxolane) ring, yielding oxolane-2-carboxylic acid. wikipedia.org

Functionalization at C2: The position adjacent to the carboxylic acid is activated for the introduction of a hydroxymethyl group.

Etherification: The newly introduced hydroxyl group is then methylated to form the methoxymethyl side chain.

To create complex derivatives, this sequence can be altered. For instance, starting with a substituted furan-2-carboxylic acid would result in a final product with substitution on the oxolane ring. Alternatively, the carboxylic acid group of the final product can serve as a handle for further modifications, such as conversion to amides, esters, or other functional groups, enabling the creation of a library of diverse compounds. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com This involves developing more eco-friendly and efficient synthetic methods. nih.gov

Electrochemical Methods

Organic electrosynthesis represents a powerful green chemistry tool, utilizing electrons as a "clean" reagent to drive chemical reactions. gre.ac.ukacs.org This approach can often be performed at room temperature and can minimize the need for stoichiometric chemical oxidants or reductants that generate waste. rsc.orgosti.gov

For the synthesis of this compound, an electrochemical carboxylation could be employed. This method involves the reaction of an organic substrate with carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock. A potential electrochemical route would involve the cathodic reduction of 2-(methoxymethyl)oxolane in the presence of CO₂. The electron transfer to the substrate would generate a radical anion or a carbanion, which then attacks CO₂ to form the desired carboxylate product.

Another green electrochemical approach is the Hofer-Moest reaction, a variation of the Kolbe electrolysis, which can be used to form methoxymethyl (MOM) ethers, demonstrating the utility of electrosynthesis in forming key functional groups of the target molecule under mild conditions. acs.orgresearchgate.net

| Component | Description/Function | Example |

|---|---|---|

| Starting Material | The organic substrate to be carboxylated. | 2-(methoxymethyl)oxolane |

| Carbon Source | The source of the carboxylic acid group. | Pressurized Carbon Dioxide (CO₂) |

| Cathode | The electrode where reduction occurs, activating the substrate. | Glassy carbon, platinum, or lead |

| Anode | The electrode where oxidation occurs to complete the circuit. | Sacrificial (e.g., magnesium) or inert (e.g., platinum) |

| Electrolyte/Solvent | Provides conductivity and dissolves reactants. | Tetraalkylammonium salt in an aprotic solvent like DMF or acetonitrile |

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. nih.gov This approach is a cornerstone of green chemistry, offering significant advantages over traditional chemical methods. acs.org

A potential biocatalytic route to this compound could involve the selective oxidation of a precursor molecule. For example, starting with 2-methyl-2-(methoxymethyl)oxolane, a microbial whole-cell biocatalyst, such as certain strains of Pseudomonas putida, could be employed to oxidize the methyl group directly to a carboxylic acid. researchgate.net Such biotransformations are known for their high regioselectivity and enantioselectivity.

Alternatively, enzyme cascades can be designed for multi-step syntheses in a single pot. An oxidase enzyme could first convert a primary alcohol on a precursor to an aldehyde, and a second enzyme, an aldehyde oxidase, could then complete the transformation to the carboxylic acid. d-nb.info Carboxylic acid reductases (CARs) are another class of enzymes that, while typically reducing carboxylic acids, demonstrate the natural machinery available for transformations involving this functional group and could be engineered for synthesis. researchgate.net

| Synthetic Approach | Starting Material | Biocatalyst Type | Transformation |

|---|---|---|---|

| Selective Oxidation | 2-methyl-2-(methoxymethyl)oxolane | Whole-cell (e.g., Pseudomonas sp.) or isolated monooxygenase | -CH₃ → -COOH |

| Two-Step Oxidation | 2-(hydroxymethyl)-2-(methoxymethyl)oxolane | Enzyme cascade (Alcohol oxidase + Aldehyde oxidase) | -CH₂OH → -CHO → -COOH |

| Enantioselective Hydrolysis | Racemic ester of this compound | Lipase or Esterase | Resolution of one enantiomer of the carboxylic acid from its ester |

Reactivity and Mechanistic Pathways of 2 Methoxymethyl Oxolane 2 Carboxylic Acid

Ring-Opening Reactions of the Oxolane Core

The cleavage of the C-O bond within the oxolane ring is a key aspect of the molecule's reactivity, offering pathways to linear, functionalized compounds. These reactions can be initiated through nucleophilic, acid-catalyzed, or transition metal-mediated routes.

Nucleophilic attack on the oxolane ring, particularly at the carbon adjacent to the oxygen, can lead to ring cleavage. While the tetrahydrofuran (B95107) ring is generally less reactive towards nucleophiles than smaller cyclic ethers like oxiranes, these reactions can be facilitated by the use of strong nucleophiles or by activation of the ether oxygen. researchgate.netresearchgate.net For instance, the use of organolithium reagents or lithium mercaptides, sometimes in the presence of a Lewis acid, has been shown to open oxetane (B1205548) rings, a principle that can be extended to the less strained oxolane system. researchgate.net

Theoretical studies on related systems, such as the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs), provide insight into the electronic requirements for such reactions. These studies suggest that the interaction involves a donor-acceptor mechanism between the FLP and the C-O bond of the THF ring, leading to its cleavage. nih.gov The presence of the methoxymethyl and carboxylic acid substituents at the 2-position of the oxolane ring in the title compound would be expected to influence the regioselectivity of the nucleophilic attack due to steric and electronic effects.

Table 1: Factors Influencing Nucleophilic Ring-Opening

| Factor | Description | Impact on Reactivity |

| Nucleophile Strength | The reactivity of the incoming nucleophile. | Stronger nucleophiles (e.g., organolithiums, Grignard reagents) are more effective at opening the relatively stable oxolane ring. |

| Lewis Acid Activation | Use of a Lewis acid to coordinate to the ether oxygen. | Increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. |

| Steric Hindrance | The steric bulk around the electrophilic centers of the oxolane ring. | The substituents at the C2 position may direct the nucleophile to attack the less hindered C5 position. |

| Solvent | The polarity and coordinating ability of the solvent. | Can influence the reactivity of the nucleophile and the stability of intermediates. |

Under acidic conditions, the oxolane ring can be protonated, which activates it towards nucleophilic attack and subsequent ring-opening. researchgate.net This process is fundamental to reactions like the cationic ring-opening polymerization of tetrahydrofuran. nih.gov Strong Brønsted acids, such as sulfuric acid or heteropolyacids, can catalyze the cleavage of the cyclic ether. researchgate.netnih.gov The mechanism typically involves the protonation of the ether oxygen, followed by attack from a nucleophile (which could be the conjugate base of the acid, a solvent molecule, or another monomer unit in the case of polymerization).

For 2-(methoxymethyl)oxolane-2-carboxylic acid, the presence of the carboxylic acid group could potentially participate in an intramolecular acid-catalyzed ring-opening, although this would likely require harsh conditions. More commonly, an external acid catalyst is employed. For example, cyclic ethers can be cleaved by a mixture of sulfuric acid and acetic anhydride (B1165640) to yield diacetoxyalkanes. researchgate.net

Table 2: Common Acid Catalysts for Oxolane Ring-Opening

| Catalyst | Conditions | Product Type |

| Sulfuric Acid / Acetic Anhydride | Room Temperature | Diacetoxyalkanes researchgate.net |

| 12-Tungstophosphoric Acid | 20 °C (with acetic anhydride) | Poly(tetrahydrofuran) nih.gov |

| Perchloric Acid | Varies | Can promote ring-opening and annulation with other substrates. rsc.org |

| Lewis Acids (e.g., B(C6F5)3) | Varies | Ring-opened products via oxonium ylide intermediates. mdpi.com |

Various transition metal complexes have been shown to catalyze the ring-opening of cyclic ethers. These methods can offer high selectivity and proceed under mild conditions. Lewis acidic metal centers can coordinate to the ether oxygen, activating the ring for cleavage. mdpi.com For instance, complexes of molybdenum, thorium, and aluminum have been reported to mediate the ring-opening of THF. mdpi.com

Furthermore, cobalt-based catalysts, such as those derived from vitamin B12, have been utilized for the radical ring-opening of oxetanes, a strategy that could potentially be adapted for oxolanes. chemrxiv.org This approach involves the formation of an alkylated cobalt complex, followed by homolytic cleavage of the Co-C bond to generate a radical species that can undergo further reactions. chemrxiv.org Zirconium(IV) catalysts have also been employed in the ring-opening copolymerization of tetrahydrofurans with anhydrides and epoxides, demonstrating the utility of transition metals in controlled polymer synthesis. nih.gov The specific substitution pattern of this compound would likely influence the coordination to the metal center and the subsequent regioselectivity of the ring-opening.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position of the oxolane ring undergoes typical reactions of this functional group, providing a handle for further molecular elaboration.

Esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.comyoutube.com

Alternatively, dehydrative condensation agents can be employed to facilitate ester formation under milder conditions. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can activate the carboxylic acid for reaction with an alcohol. researchgate.net This method avoids the need for strong acids and high temperatures. Enzymatic methods, such as the enantioselective hydrolysis of racemic esters to produce chiral carboxylic acids, also highlight the accessibility of ester derivatives of this compound. researchgate.net

The formation of an amide bond by reacting the carboxylic acid with an amine is another key transformation. Direct amidation by heating a carboxylic acid and an amine is possible but often requires high temperatures to remove the water byproduct. mdpi.com More commonly, coupling reagents are used to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. bachem.com

In the context of peptide synthesis, where the formation of amide bonds is central, a variety of coupling reagents have been developed. These are typically based on phosphonium (B103445) or aminium salts, such as HBTU, HATU, and PyBOP. bachem.comsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species, such as an active ester, which is then readily attacked by the amino group of another molecule. sigmaaldrich.com The choice of coupling reagent and conditions is crucial to ensure high yields and minimize side reactions, such as racemization, especially if the chiral integrity of the 2-substituted oxolane is to be maintained. nih.gov The use of additives like OxymaPure can also enhance coupling efficiency and reduce racemization. nih.gov

Table 3: Common Peptide Coupling Reagents

| Reagent | Activating Group | Key Features |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | OBt ester | Commonly used, effective for routine synthesis. sigmaaldrich.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | OAt ester | Highly reactive, good for hindered couplings. sigmaaldrich.com |

| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | OBt ester | Generates a reactive species, suitable for difficult couplings. sigmaaldrich.com |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Oxyma ester | High efficiency, based on a non-explosive leaving group. bachem.comsigmaaldrich.com |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (–COOH) and the release of carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation of carboxylic acids is highly dependent on the stability of the carbanion intermediate formed upon the loss of CO₂. Typically, carboxylic acids that have an electron-withdrawing group, such as a carbonyl, at the β-position undergo decarboxylation with relative ease upon heating. This is because they can form a stable cyclic transition state that facilitates the elimination of carbon dioxide and the formation of an enol intermediate. youtube.commasterorganicchemistry.comkhanacademy.org

However, this compound lacks such a β-carbonyl group. The carboxylic acid is attached to a quaternary carbon that is also bonded to an oxygen atom of the oxolane ring and the methoxymethyl ether group. This structure does not provide a low-energy pathway for decarboxylation via a cyclic transition state. Consequently, the decarboxylation of this compound is expected to be challenging and likely requires harsh conditions, such as high temperatures or the use of specific catalysts. youtube.commasterorganicchemistry.com

While specific studies on the decarboxylation of this compound are not prevalent, pathways can be inferred from related compounds. For instance, the decarboxylation of heteroaromatic carboxylic acids has been achieved using catalysts like silver carbonate or under microwave-assisted, reagent-free high-temperature conditions. organic-chemistry.orgrsc.org In the absence of activating groups, decarboxylation can sometimes be induced thermally, but this often requires temperatures high enough to risk decomposition and charring. google.com Catalytic systems, potentially involving transition metals, could facilitate the reaction under milder conditions by stabilizing intermediates. nih.gov For example, catalytic decarboxylation of various aromatic carboxylic acids has been successfully performed using metal catalysts such as copper, silver, palladium, or rhodium. nih.gov Such a catalytic cycle would likely involve the formation of a metal carboxylate, followed by the cleavage of the C-C bond to release CO₂ and form an organometallic intermediate, which is then protonated to yield the final product.

Reactivity of the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether is a common protecting group for alcohols in organic synthesis due to its stability under a range of conditions, particularly basic, oxidizing, and reducing environments. adichemistry.comtotal-synthesis.com Its reactivity is primarily centered on its acetal (B89532) nature, making it susceptible to cleavage under acidic conditions.

The MOM group is an acetal and is therefore readily cleaved by acid hydrolysis. adichemistry.comwikipedia.org This deprotection can be achieved using a variety of Brønsted or Lewis acids. The general mechanism involves protonation or coordination of a Lewis acid to one of the ether oxygens, which activates the C-O bond for cleavage. This leads to the formation of a resonance-stabilized oxonium ion and the release of the free alcohol. The oxonium ion is then captured by a nucleophile (e.g., water) to form formaldehyde (B43269) and methanol (B129727) as byproducts. total-synthesis.com

| Reagent(s) | Solvent(s) | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Hydrochloric Acid (HCl) | Methanol/Water | Reflux | Classic and effective method for acid-stable substrates. | adichemistry.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Effective under anhydrous conditions for sensitive substrates. | total-synthesis.com |

| Zinc Bromide (ZnBr₂) / Propanethiol (n-PrSH) | Dichloromethane (DCM) | 0 °C to Room Temperature | Rapid and selective cleavage, even in the presence of other labile groups like TBDPS ethers. | thieme-connect.comresearchgate.net |

| Trimethylsilyl Bromide (TMSBr) | Dichloromethane (DCM) | Low Temperature | A reactive electrophile that can effectively remove MOM groups. | total-synthesis.com |

| Boron Trichloride (BCl₃) | Dichloromethane (DCM) | Low Temperature | A strong Lewis acid, useful for cleaving stubborn ethers. | acs.org |

| Silica-supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) | Acetonitrile/Water | Room Temperature | A mild, heterogeneous catalyst for chemoselective deprotection of phenolic MOM ethers. | organic-chemistry.org |

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for forming ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide or other electrophile with a good leaving group. wikipedia.orgmasterorganicchemistry.com While this reaction is typically used to create an ether linkage rather than functionalize an existing one, its principles can be applied to modify the this compound scaffold.

Direct functionalization of the stable MOM ether group itself is not feasible via this pathway. However, a deprotection-reprotection strategy allows for the introduction of diverse ether functionalities. This involves two main steps:

Deprotection: The methoxymethyl group is first cleaved using one of the acidic methods described in section 3.3.1 to reveal the parent hydroxyl group. This would hypothetically yield a 2-hydroxy-oxolane-2-carboxylic acid derivative.

Alkylation (Williamson Ether Synthesis): The resulting alcohol is then deprotonated with a suitable base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide can then be reacted with a variety of primary alkyl halides or sulfonates (R-X) in an SN2 reaction to install a new ether group (–O–R). masterorganicchemistry.com

This strategy allows the methoxymethyl group (–OCH₂OCH₃) to be replaced with a wide range of other ether groups, such as:

Benzyl (B1604629) ether (Bn): Using benzyl bromide (BnBr).

Allyl ether: Using allyl bromide.

Other substituted alkyl ethers: Using various functionalized alkyl halides.

This approach effectively uses the principles of the Williamson ether synthesis to achieve functionalization and diversification of the original scaffold, enabling the synthesis of a library of analogues with modified ether side chains.

Multi-Component Reactions Involving this compound Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each component. rsc.orgrug.nl This approach offers high atom economy and allows for the rapid generation of complex molecules and diverse chemical libraries from simple starting materials. nih.gov Carboxylic acids are key starting materials in several prominent MCRs, most notably the Passerini and Ugi reactions.

Given its structure, this compound is a suitable substrate for these isocyanide-based multicomponent reactions (IMCRs).

Passerini Three-Component Reaction (P-3CR): Discovered by Mario Passerini in 1921, this reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. mdpi.com When this compound is used in a P-3CR, it acts as the nucleophilic component, ultimately yielding an α-acyloxycarboxamide. The oxolane-based scaffold is incorporated as the acyl portion of the final product, providing a direct route to complex ester derivatives. nih.govmdpi.com

Ugi Four-Component Reaction (U-4CR): Developed by Ivar Ugi, this reaction extends the Passerini reaction by including a fourth component, typically a primary amine. nih.govyoutube.com The reaction of an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid produces an α-acylamino-amide. In this context, this compound would provide the acyl group attached to the amide nitrogen in the final peptide-like structure. The Ugi reaction is renowned for its ability to generate immense structural diversity, as each of the four components can be varied independently. nih.govnih.gov

The use of the this compound scaffold in these MCRs allows for the straightforward synthesis of complex, three-dimensional molecules. The oxolane ring system is retained in the final product, and its stereochemistry can influence the stereochemical outcome of the reaction, leading to the formation of novel, stereochemically rich compounds with potential applications in medicinal chemistry and materials science. rug.nlacs.org

Stereochemical Implications in 2 Methoxymethyl Oxolane 2 Carboxylic Acid Research

Chiral Recognition and Enantiomeric Purity Assessment

The presence of a chiral center at the C2 position of 2-(methoxymethyl)oxolane-2-carboxylic acid means it can exist as a pair of enantiomers. The separation and analysis of these enantiomers are crucial for understanding their distinct properties. Chiral recognition, the ability of a chiral environment to differentiate between enantiomers, is the fundamental principle behind assessing enantiomeric purity.

Common methods for the chiral resolution of racemic mixtures, which would be applicable to this compound, include the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts with different solubilities, allowing for their separation by crystallization. wikipedia.org After separation, the individual enantiomers of the carboxylic acid can be recovered by removing the resolving agent.

Another powerful technique for separating enantiomers is chiral column chromatography. In this method, a chiral stationary phase is used to selectively interact with one enantiomer more strongly than the other, leading to different retention times and enabling their separation. The assessment of enantiomeric purity, often expressed as enantiomeric excess (ee), can be performed using chiral chromatography or by spectroscopic methods such as NMR spectroscopy with chiral shift reagents.

Diastereoselectivity in Synthetic Transformations

The synthesis of substituted tetrahydrofurans, including derivatives of this compound, often involves the formation of new stereocenters. nsf.govnih.gov When a molecule already contains a stereocenter and a new one is created, the formation of diastereomers is possible. Diastereoselectivity in synthetic transformations refers to the preferential formation of one diastereomer over another.

In the synthesis of highly substituted tetrahydrofurans, diastereoselectivity can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where the existing stereocenter directs the stereochemical outcome of the reaction. nih.gov For instance, palladium-catalyzed oxidative cyclization of alkenols can be rendered diastereoselective by introducing a hydrogen-bond acceptor in the substrate, which enforces conformational constraints in the transition state. nih.gov While specific diastereoselective syntheses of this compound are not extensively documented, the principles from related syntheses of substituted tetrahydrofurans would be applicable.

The following table illustrates the potential for diastereoselectivity in a hypothetical reaction where a prochiral nucleophile adds to a derivative of this compound. The stereochemistry at C2 would influence the facial selectivity of the attack, leading to a potential preference for one diastereomer.

| Reactant Stereochemistry | Approach of Nucleophile | Major Diastereomer Formed |

| (R)-2-(methoxymethyl)oxolane-2-carbonyl chloride | Re-face attack | (2R, nR)-product |

| (R)-2-(methoxymethyl)oxolane-2-carbonyl chloride | Si-face attack | (2R, nS)-product |

| (S)-2-(methoxymethyl)oxolane-2-carbonyl chloride | Re-face attack | (2S, nR)-product |

| (S)-2-(methoxymethyl)oxolane-2-carbonyl chloride | Si-face attack | (2S, nS)-product |

This is a hypothetical representation to illustrate the concept of diastereoselectivity.

Conformational Analysis of the Oxolane Ring System

The five-membered oxolane ring is not planar and exists in a continuous state of conformational change between two primary puckered forms: the envelope (Cs symmetry) and the twist (C2 symmetry) conformations. nih.gov The substituents on the ring significantly influence its conformational preferences. For this compound, the two bulky substituents at the C2 position will play a major role in determining the most stable conformation.

In substituted cyclohexanes, there is a strong preference for bulky substituents to occupy the equatorial position to minimize steric strain. msu.edu A similar principle applies to the oxolane ring, where the substituents will favor positions that reduce steric interactions. The methoxymethyl and carboxylic acid groups at C2 will influence the ring puckering to adopt a conformation that minimizes the steric hindrance between these groups and the rest of the ring. It is likely that the ring will adopt a conformation where the larger of the two substituents at C2 occupies a pseudo-equatorial position to alleviate steric strain. The dynamic interconversion between different ring conformations will be a key feature of this molecule. nih.gov

Influence of Stereochemistry on Reaction Outcomes

The stereochemistry at the C2 position of this compound is expected to have a profound influence on the outcomes of its chemical reactions. The spatial arrangement of the methoxymethyl and carboxylic acid groups can affect the accessibility of the reaction center to reagents, thereby influencing reaction rates and product distributions.

For reactions involving the carboxylic acid group, such as esterification or amide bond formation, the stereochemistry at C2 can create a chiral environment around the carbonyl carbon. This can lead to stereoselective reactions if the other reactant is also chiral. The conformation of the oxolane ring, which is dictated by the stereochemistry at C2, can also play a role by affecting the orientation of the carboxylic acid group and its accessibility.

In reactions where new stereocenters are formed, the existing stereocenter at C2 can direct the stereochemical outcome, leading to diastereoselective transformations as discussed in section 4.2. The stability of the transition states leading to different diastereomers will be influenced by the steric and electronic effects of the substituents at C2, resulting in a preference for the formation of the sterically less hindered product.

Derivatization and Advanced Functionalization Strategies for 2 Methoxymethyl Oxolane 2 Carboxylic Acid

Modifications of the Carboxylic Acid Group for Enhanced Reactivity

The carboxylic acid moiety of 2-(methoxymethyl)oxolane-2-carboxylic acid is a prime site for chemical modification to alter its physicochemical properties and reactivity. Standard organic transformations can be employed to convert the carboxylic acid into a variety of functional groups, thereby enabling further conjugation or tailoring its biological activity.

Ester and Amide Derivatives

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental derivatization strategy. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using coupling agents. Similarly, amidation can be performed by activating the carboxylic acid, for instance with a carbodiimide, followed by the addition of a primary or secondary amine. nih.govnih.gov These reactions are generally high-yielding and allow for the introduction of a wide array of substituents.

For example, the synthesis of various ester and amide derivatives of related cyclic ethers has been extensively reported. These derivatives are often pursued to improve properties such as solubility, cell permeability, and metabolic stability in the context of drug discovery. The choice of the alcohol or amine component can be tailored to achieve desired characteristics.

Below is a representative table of potential ester and amide derivatives of this compound, based on common synthetic transformations.

| Derivative Type | Reagents | Potential R Group | Resulting Functional Group |

| Ester | Methanol (B129727), H+ | -CH3 | Methyl Ester |

| Ester | Ethanol, H+ | -CH2CH3 | Ethyl Ester |

| Amide | Ammonia, DCC | -NH2 | Primary Amide |

| Amide | Methylamine, EDC | -NHCH3 | N-Methyl Amide |

| Amide | Aniline, HATU | -NHPh | N-Phenyl Amide |

This table is illustrative and based on general chemical principles of carboxylic acid derivatization.

Targeted Derivatization for Analytical Applications

Chemical derivatization plays a crucial role in the analytical determination of carboxylic acids, which can otherwise be challenging due to their polarity and low volatility. nih.gov For instance, in gas chromatography (GC) analysis, the carboxylic acid group is often converted into a more volatile ester, such as a methyl or silyl (B83357) ester, to improve its chromatographic behavior. colostate.edu

For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve detection limits. nih.gov Reagents that introduce a readily ionizable group or a tag with a specific isotopic pattern can be employed. For example, amidation with a reagent containing a quaternary ammonium (B1175870) salt or a halogen atom can significantly improve sensitivity in mass spectrometric detection. nih.gov

Functionalization at the Oxolane Ring

Beyond the carboxylic acid, the oxolane ring itself offers opportunities for further functionalization, enabling the introduction of new chemical features and stereocenters.

Introduction of Additional Stereocenters

The stereoselective synthesis of substituted tetrahydrofurans is a well-established field, with numerous methods available for the introduction of new stereocenters on the ring. nih.gov These methods often involve stereocontrolled cyclization reactions of acyclic precursors or the diastereoselective functionalization of a pre-existing oxolane ring. For this compound, the existing stereocenter at the C2 position can direct the stereochemical outcome of reactions at other positions on the ring.

For instance, reactions such as aldol (B89426) additions, epoxidations, or dihydroxylations on unsaturated precursors to the oxolane ring can be controlled to produce specific diastereomers. Furthermore, enzymatic reactions can offer high stereoselectivity in the functionalization of the oxolane moiety.

Selective Substitution Reactions

Selective substitution reactions on the oxolane ring allow for the introduction of various functional groups. While the tetrahydrofuran (B95107) ring is generally considered to be relatively inert, radical-mediated C-H functionalization has emerged as a powerful tool for its modification. thieme-connect.comrsc.org These reactions can be directed to specific positions on the ring, often at the carbons adjacent to the oxygen atom (α-positions), by employing suitable catalysts and reaction conditions.

Electrophilic substitution reactions are less common for saturated heterocycles like oxolane but can be achieved under specific activating conditions. Ring-opening reactions of the oxolane, followed by functionalization and re-cyclization, can also be a viable, albeit more complex, strategy for introducing substituents. rsc.orgacs.org

Expanding the Chemical Space: Synthesis of Analogs and Bioisosteres

To explore a wider range of chemical properties and biological activities, the synthesis of analogs and bioisosteres of this compound is a valuable strategy. semanticscholar.org

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. researchgate.netnih.gov For the carboxylic acid group, common bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides. semanticscholar.orgresearchgate.net These replacements can modulate the acidity, lipophilicity, and metabolic stability of the molecule.

The methoxymethyl group at the C2 position can also be replaced with other functionalities. For example, bioisosteric replacements for a methoxy (B1213986) group include a difluoroethyl group, which can offer improved metabolic stability. nih.gov Analogs can also be created by varying the length of the alkyl chain in the ether linkage or by replacing the ether oxygen with other heteroatoms like sulfur or nitrogen.

The following table illustrates potential bioisosteric replacements for the functional groups in this compound.

| Original Functional Group | Bioisosteric Replacement | Potential Advantage |

| Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Increased metabolic stability, similar pKa |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Metal chelation properties, altered pKa |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO2NHR) | Different hydrogen bonding patterns |

| Methoxymethyl (-CH2OCH3) | Ethoxymethyl (-CH2OCH2CH3) | Increased lipophilicity |

| Methoxymethyl (-CH2OCH3) | (Difluoromethyl)methyl (-CH2OCF2H) | Enhanced metabolic stability |

| Oxolane Oxygen (-O-) | Thiolane Sulfur (-S-) | Altered ring pucker and polarity |

This table provides examples of common bioisosteric replacements and their potential impact on molecular properties.

Based on a comprehensive search of available scientific literature, there is currently insufficient public information to generate a detailed article on the specific applications of “this compound” according to the provided outline.

To fulfill the request for a thorough, informative, and scientifically accurate article with detailed research findings and data tables, specific examples from peer-reviewed studies are necessary. Without such sources, generating an article that adheres to the strict content and quality requirements of the prompt is not possible.

Computational and Theoretical Investigations of 2 Methoxymethyl Oxolane 2 Carboxylic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

No quantum chemical studies, including Density Functional Theory (DFT) applications or transition state analyses, have been published specifically for 2-(Methoxymethyl)oxolane-2-carboxylic acid. Such studies would typically provide insights into the molecule's electronic properties, orbital energies (HOMO/LUMO), charge distribution, and the energy barriers of potential reactions.

Molecular Dynamics Simulations and Conformational Landscapes

There is no available research on molecular dynamics (MD) simulations performed on this compound. MD simulations are used to explore the conformational landscape of a molecule over time, revealing its flexibility, preferred shapes, and interactions with surrounding molecules, such as solvents.

Spectroscopic Property Predictions and Validation

No computational studies predicting the spectroscopic properties (such as IR, Raman, or NMR spectra) of this compound have been found. These predictions are valuable for validating experimental data and aiding in the structural characterization of the compound.

Reaction Mechanism Elucidation through Computational Modeling

There is no published research that uses computational modeling to elucidate the reaction mechanisms involving this compound. This type of research is crucial for understanding how the molecule participates in chemical transformations, identifying intermediates, and determining reaction pathways.

Advanced Research Methodologies in the Study of 2 Methoxymethyl Oxolane 2 Carboxylic Acid

Modern Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to determining the precise three-dimensional structure of molecules. For a chiral compound like 2-(Methoxymethyl)oxolane-2-carboxylic acid, a combination of methods would be required for full structural and stereochemical assignment.

Advanced Nuclear Magnetic Resonance Spectroscopy in Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ipb.pt For this compound, 1D NMR techniques such as ¹H and ¹³C NMR would provide primary information about the chemical environment of each hydrogen and carbon atom, respectively.

In mechanistic studies, more advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These techniques would allow chemists to:

Establish connectivity between protons and carbons, confirming the oxolane ring structure and the methoxymethyl and carboxylic acid substituents.

Assign specific stereochemistry, for instance, by observing Nuclear Overhauser Effect (NOE) correlations, which provide through-space information about the proximity of different protons. ipb.pt

Monitor the progress of reactions involving this compound, identifying intermediates and byproducts to understand reaction pathways.

While general NMR principles are well-established, specific spectral data and mechanistic studies employing these techniques for this compound have not been found in published literature.

X-ray Crystallography for Solid-State Characterization

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. nih.govmdpi.com If a suitable single crystal of this compound could be grown, this technique would provide unambiguous information on:

Bond lengths and angles within the molecule.

The conformation of the oxolane ring.

The absolute configuration of the chiral center at the C2 position.

Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictate the crystal packing. umw.edu.plnih.gov

Such data is crucial for understanding the solid-state properties of a compound. acs.org However, a search of crystallographic databases reveals no published crystal structures for this compound.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net It is particularly powerful for determining the absolute configuration of molecules in solution. nih.gov

The application of VCD to this compound would involve:

Experimental measurement of the VCD spectrum.

Computational calculation of the theoretical VCD spectrum for a specific enantiomer (e.g., the R or S configuration) using methods like Density Functional Theory (DFT).

Comparison of the experimental spectrum with the calculated spectrum. A match allows for the unambiguous assignment of the molecule's absolute configuration. nih.gov

VCD is also highly sensitive to molecular conformation and can be used to study solute-solvent interactions. researchgate.net This technique can be used to determine enantiomeric excess in both solution and solid phases. rsc.orgnih.gov Despite its utility, no VCD studies specifically focused on this compound appear in the scientific literature.

Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis

The analysis of complex mixtures, such as those from a chemical reaction or an environmental sample, relies heavily on the combination of chromatography and mass spectrometry (MS).

Chromatography , such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), would be used to separate this compound from starting materials, solvents, and byproducts. Chiral chromatography columns could be employed to separate its enantiomers.

Mass Spectrometry serves as a detector, providing information on the molecular weight of the separated components and their fragmentation patterns. This confirms the identity of the target compound and helps in the structural elucidation of unknown impurities.

While these are standard analytical techniques, specific protocols or results from the analysis of complex mixtures containing this compound are not documented in available research.

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages in terms of safety, scalability, and control over reaction parameters like temperature and mixing. Automated synthesis platforms often incorporate flow chemistry principles to enable the rapid and efficient production of compound libraries.

The synthesis of this compound or its derivatives could potentially be adapted to a flow chemistry process. This would be particularly advantageous for reactions that are highly exothermic or use hazardous reagents. Automation would allow for the systematic optimization of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to maximize yield and purity.

Despite the growing importance of these technologies in modern chemical synthesis, there are no published reports detailing the application of flow chemistry or automated synthesis to the preparation of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methoxymethyl)oxolane-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via ring-opening functionalization of oxolane derivatives. A common approach involves methoxymethylation of a preformed oxolane-2-carboxylic acid precursor using methoxymethyl chloride under basic conditions (e.g., NaH in THF). Yield optimization requires strict control of reaction temperature (0–5°C) to minimize side reactions like over-alkylation. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : and NMR can confirm the methoxymethyl group (δ ~3.3–3.5 ppm for OCH) and oxolane ring protons (δ ~1.6–4.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight verification (theoretical [M+H]: 161.18 for CHO) .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) assesses purity (>95% recommended for biological assays).

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : While direct safety data for this compound is limited, structurally similar oxolane derivatives exhibit acute oral toxicity (GHS Category 4) and skin irritation (GHS Category 2). Use PPE (gloves, lab coat), work in a fume hood, and avoid dust inhalation. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are effective?

- Methodological Answer : Chiral HPLC using amylose-based columns (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (90:10, v/v) and 0.1% trifluoroacetic acid resolves enantiomers. Monitor retention times and validate enantiopurity via circular dichroism (CD) spectroscopy. Enantiomer ratios >99:1 are achievable with iterative crystallization using chiral resolving agents like (R)-1-phenylethylamine .

Q. What role does this compound play in synthesizing drug candidates, and how does its reactivity compare to analogous oxolane derivatives?

- Methodological Answer : The methoxymethyl group enhances solubility and metabolic stability, making it a key intermediate in prodrug design. Compared to unsubstituted oxolane-2-carboxylic acid, the methoxymethyl derivative shows reduced electrophilicity at the carbonyl carbon, favoring esterification over nucleophilic substitution. For example, coupling with amines via EDC/HOBt activates the carboxylic acid for amide bond formation without side reactions .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting point variability)?

- Methodological Answer : Discrepancies in melting points (e.g., 69–70°C vs. 75°C) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Consistently report crystallization solvents (e.g., ethanol vs. acetone) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.